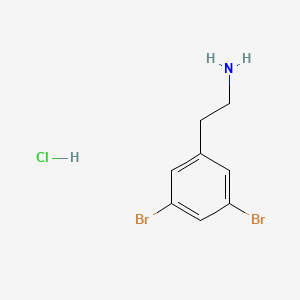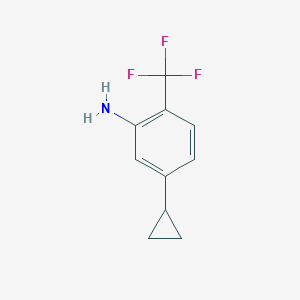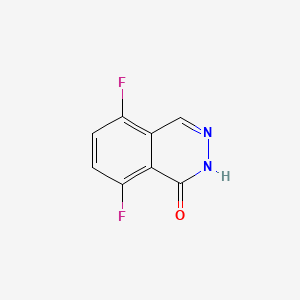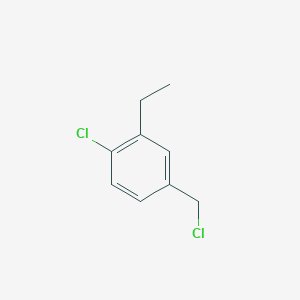
1-Chloro-4-(chloromethyl)-2-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(chloromethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the fourth position, and an ethyl group at the second position. This compound is also known by other names such as α,4-Dichlorotoluene and 4-Chlorobenzyl chloride .
Méthodes De Préparation
The synthesis of 1-Chloro-4-(chloromethyl)-2-ethylbenzene typically involves the chlorination of 2-ethylbenzyl chloride. This reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the presence of a catalyst like ferric chloride to facilitate the chlorination process .
Industrial production methods for this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and can be optimized for large-scale manufacturing .
Analyse Des Réactions Chimiques
1-Chloro-4-(chloromethyl)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-Chloro-4-(chloromethyl)-2-ethylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(chloromethyl)-2-ethylbenzene involves its interaction with various molecular targets and pathways. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This reactivity underlies its use in the synthesis of bioactive compounds and its potential cytotoxic effects .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(chloromethyl)-2-ethylbenzene can be compared with other similar compounds such as:
1-Chloro-4-(chloromethyl)benzene: Lacks the ethyl group at the second position, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Chloro-2-(chloromethyl)benzene: The position of the chloromethyl group affects the compound’s reactivity and the types of reactions it can undergo.
1-Chloro-4-methyl-2-ethylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
The unique combination of substituents in this compound imparts specific chemical properties and reactivity that distinguish it from these similar compounds .
Propriétés
Formule moléculaire |
C9H10Cl2 |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
1-chloro-4-(chloromethyl)-2-ethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
Clé InChI |
RPDLAJSLUVJQEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


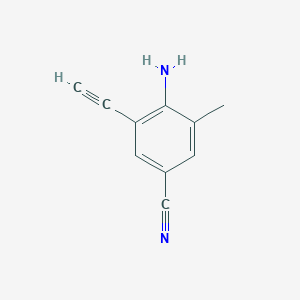
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
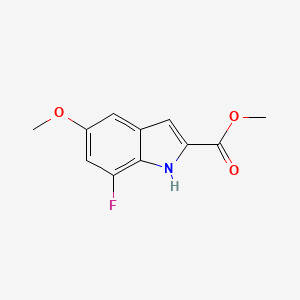
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)
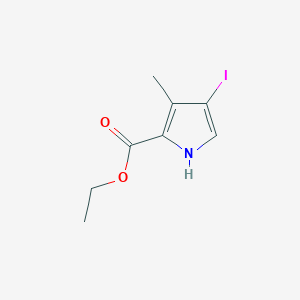
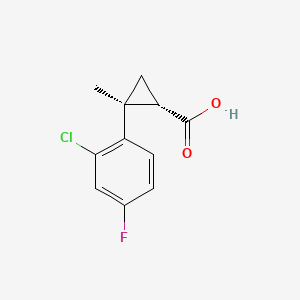
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
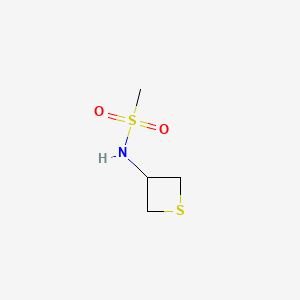
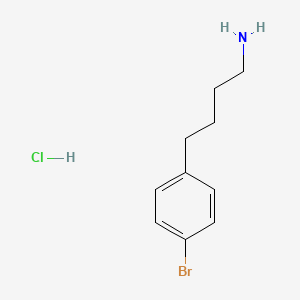
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
